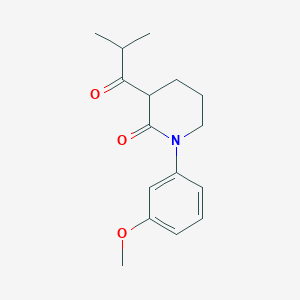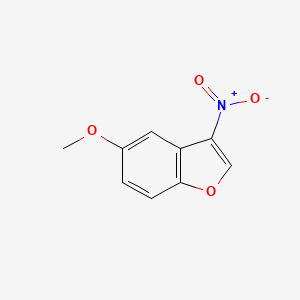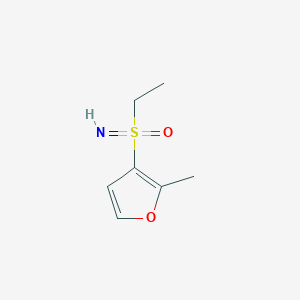
4,4-dimethyl-N-propylcyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-N-propylcyclohexan-1-amine is an organic compound with the molecular formula C11H23N and a molecular weight of 169.31 g/mol . It is a cyclohexane derivative characterized by the presence of a dimethyl group at the 4th position and a propylamine group at the nitrogen atom. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-dimethyl-N-propylcyclohexan-1-amine typically involves the alkylation of cyclohexanone followed by reductive amination. The process begins with the reaction of cyclohexanone with a suitable alkylating agent, such as methyl iodide, in the presence of a base like sodium hydride. This step introduces the dimethyl groups at the 4th position. The resulting intermediate is then subjected to reductive amination using propylamine and a reducing agent like sodium cyanoborohydride to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethyl-N-propylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, aryl halides, nucleophiles like sodium azide or sodium cyanide.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Alkylated or arylated amines.
Scientific Research Applications
4,4-Dimethyl-N-propylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4,4-dimethyl-N-propylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For instance, it may bind to amine receptors in biological systems, influencing neurotransmitter release and signal transduction pathways .
Comparison with Similar Compounds
Cyclohexanamine: A simpler analog without the dimethyl and propyl groups.
4-Methylcyclohexanamine: Contains a single methyl group instead of two.
N-Propylcyclohexanamine: Lacks the dimethyl substitution at the 4th position.
Uniqueness: 4,4-Dimethyl-N-propylcyclohexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C11H23N |
|---|---|
Molecular Weight |
169.31 g/mol |
IUPAC Name |
4,4-dimethyl-N-propylcyclohexan-1-amine |
InChI |
InChI=1S/C11H23N/c1-4-9-12-10-5-7-11(2,3)8-6-10/h10,12H,4-9H2,1-3H3 |
InChI Key |
HHQGYPCFZBFUEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1CCC(CC1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclopentyl}methanol](/img/structure/B13249362.png)
![(5S)-7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine](/img/structure/B13249364.png)
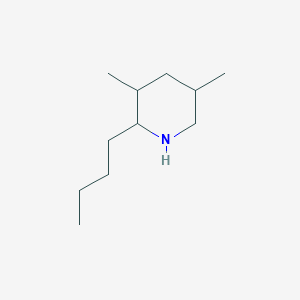
![2-{[(Benzyloxy)carbonyl]amino}-3-(6-bromopyridin-3-yl)-3-hydroxypropanoic acid](/img/structure/B13249389.png)
![3-({Bicyclo[2.2.1]heptan-2-yl}amino)-1lambda6-thiolane-1,1-dione](/img/structure/B13249396.png)
amine](/img/structure/B13249397.png)
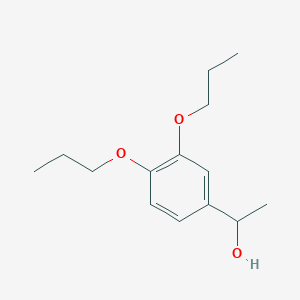
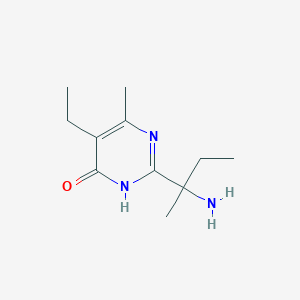
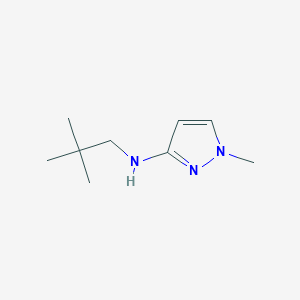

amine](/img/structure/B13249417.png)
